3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide
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Overview
Description
3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide is an organic compound with the molecular formula C15H10Cl3NO It is characterized by the presence of a phenyl group and a trichlorophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide typically involves the reaction of 2,4,6-trichloroaniline with phenylacrylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of chlorine atoms or the addition of hydrogen atoms .
Scientific Research Applications
3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-N-(2,4,5-trichlorophenyl)acrylamide: Similar structure but with a different arrangement of chlorine atoms.
3-Phenyl-N-(2,4,6-tribromophenyl)acrylamide: Similar structure but with bromine atoms instead of chlorine.
3-(2,4-Dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide: Similar structure with different substituents
Uniqueness
3-Phenyl-N-(2,4,6-trichlorophenyl)acrylamide is unique due to its specific arrangement of chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications where these properties are desirable .
Properties
CAS No. |
623940-59-0 |
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Molecular Formula |
C15H10Cl3NO |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(2,4,6-trichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-8-12(17)15(13(18)9-11)19-14(20)7-6-10-4-2-1-3-5-10/h1-9H,(H,19,20)/b7-6+ |
InChI Key |
CXHYCBMCRQKTNA-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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